molecular formula C8H11F3N4O B13475578 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide

Cat. No.: B13475578
M. Wt: 236.19 g/mol
InChI Key: FROXZCBDCRMYDY-UHFFFAOYSA-N
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Description

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for its influence on the biological activity and stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated molecule.

Scientific Research Applications

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: The trifluoromethyl group can enhance the pharmacokinetic properties of drugs, making this compound a potential lead in drug discovery.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(trifluoromethyl)benzenethiol: Another compound with a trifluoromethyl group, used in similar applications.

    2-Amino-2-(trifluoromethoxy)butanoic acid: A compound with a trifluoromethoxy group, known for its lipophilic properties.

Uniqueness

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanamide is unique due to the presence of both the pyrazole ring and the trifluoromethyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11F3N4O

Molecular Weight

236.19 g/mol

IUPAC Name

2-amino-4-[3-(trifluoromethyl)pyrazol-1-yl]butanamide

InChI

InChI=1S/C8H11F3N4O/c9-8(10,11)6-2-4-15(14-6)3-1-5(12)7(13)16/h2,4-5H,1,3,12H2,(H2,13,16)

InChI Key

FROXZCBDCRMYDY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCC(C(=O)N)N

Origin of Product

United States

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